2-Ethyl-4,6-dimethoxy-1,3,5-triazine
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Overview
Description
2-Ethyl-4,6-dimethoxy-1,3,5-triazine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with ethyl and methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,6-dimethoxy-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method includes the reaction of cyanuric chloride with ethanol and methanol under controlled conditions to introduce the ethyl and methoxy groups, respectively .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4,6-dimethoxy-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution with an amine can yield triazine derivatives with amino groups .
Scientific Research Applications
2-Ethyl-4,6-dimethoxy-1,3,5-triazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-4,6-dimethoxy-1,3,5-triazine involves its ability to act as a coupling reagent. In peptide synthesis, it activates carboxylic acids, facilitating the formation of amide bonds with amines. This process involves the formation of an active ester intermediate, which then reacts with the amine to form the peptide bond .
Comparison with Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a coupling reagent in peptide synthesis.
2-Amino-4,6-dimethoxy-1,3,5-triazine: Known for its biological activity and use in medicinal chemistry.
Uniqueness: 2-Ethyl-4,6-dimethoxy-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ethyl and methoxy groups make it particularly effective in certain synthetic applications, such as peptide coupling .
Properties
IUPAC Name |
2-ethyl-4,6-dimethoxy-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-5-8-6(11-2)10-7(9-5)12-3/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSJXXRBEKPWIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=N1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274517 |
Source
|
Record name | 2-Ethyl-4,6-dimethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705-78-2 |
Source
|
Record name | 2-Ethyl-4,6-dimethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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